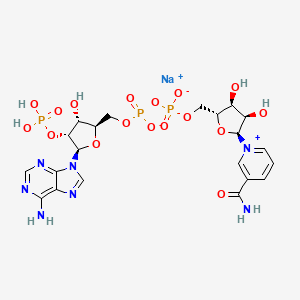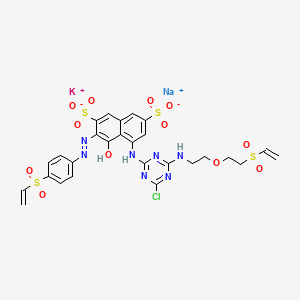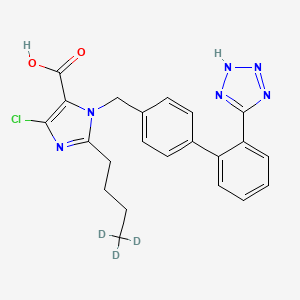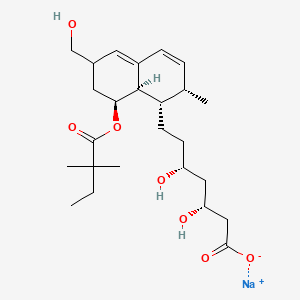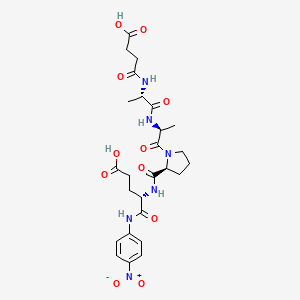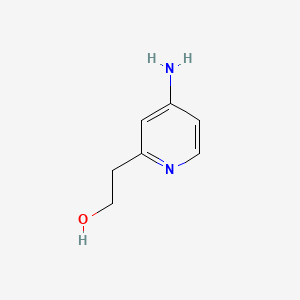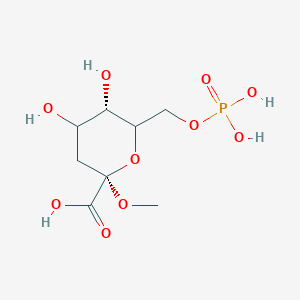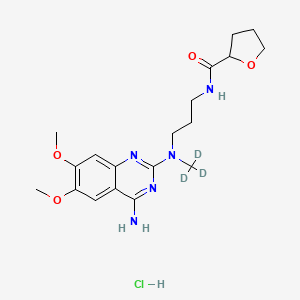
Alfuzosin-d3 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alfuzosin-d3 Hydrochloride is a deuterated form of Alfuzosin Hydrochloride, which is an alpha-1 adrenergic antagonist. It is primarily used in the treatment of benign prostatic hyperplasia (BPH), a condition characterized by the enlargement of the prostate gland, leading to urinary difficulties in men . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Alfuzosin due to its stable isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Alfuzosin-d3 Hydrochloride involves multiple steps, starting from veratraldehyde. The nitration of veratraldehyde produces 6-nitroveratraldehyde, which is then oxidized to the corresponding acid. This acid undergoes halogenation with thionyl chloride, followed by amide formation with ammonia to yield 4,5-dimethoxy-2-nitrobenzamide. The nitro group is then reduced to form 2-amino-4,5-dimethoxybenzamide, which reacts with urea to produce 6,7-dimethoxyquinazoline-2,4-dione. This compound is further reacted with appropriate reagents to introduce the deuterium atoms and form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions
Alfuzosin-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dichloromethane, toluene.
Major Products
The major products formed from these reactions include various quinazoline derivatives and substituted benzamides, which are intermediates in the synthesis of this compound .
科学研究应用
Alfuzosin-d3 Hydrochloride is widely used in scientific research for:
Pharmacokinetic Studies: The deuterated form helps in tracing the metabolic pathways and understanding the drug’s absorption, distribution, metabolism, and excretion.
Biological Research: Used to study the effects of alpha-1 adrenergic antagonists on prostate and bladder tissues.
Medical Research: Investigates the therapeutic potential and side effects of Alfuzosin in treating BPH and other related conditions.
Industrial Applications: Employed in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
Alfuzosin-d3 Hydrochloride works by selectively inhibiting alpha-1 adrenergic receptors in the lower urinary tract. This inhibition causes smooth muscle relaxation in the bladder neck and prostate, improving urine flow and reducing BPH symptoms. The compound also reduces the vasoconstrictor effect of catecholamines, leading to peripheral vasodilation .
相似化合物的比较
Similar Compounds
Tamsulosin: Another alpha-1 adrenergic antagonist used for BPH treatment.
Doxazosin: Used for both BPH and hypertension.
Terazosin: Similar to Doxazosin, used for BPH and hypertension.
Uniqueness
Alfuzosin-d3 Hydrochloride is unique due to its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic studies. Unlike other alpha-1 adrenergic antagonists, Alfuzosin has a lower incidence of retrograde ejaculation, making it a preferred choice for many patients .
属性
IUPAC Name |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-(trideuteriomethyl)amino]propyl]oxolane-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23);1H/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNKWDJILNVLGX-NIIDSAIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
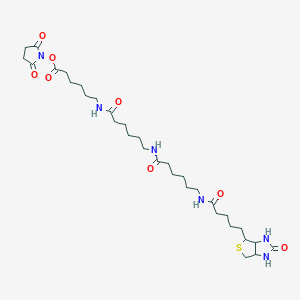

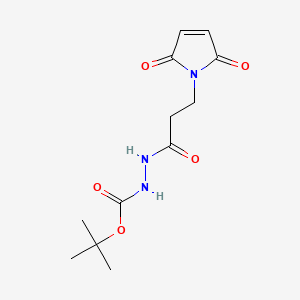
![6-Bromo-1,2,3,4-tetrachlorodibenzo[b,d]furan](/img/structure/B562334.png)
![N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE](/img/new.no-structure.jpg)
